molecular formula C9H18N2O2 B13067313 Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate

Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate

Cat. No.: B13067313
M. Wt: 186.25 g/mol
InChI Key: CNQVOMVWMQBGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate is a piperidine-derived compound featuring a methyl ester group and a 4-amino-3-methyl-substituted piperidine ring. This structure combines a bicyclic amine system with an ester functionality, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate

InChI

InChI=1S/C9H18N2O2/c1-7-6-11-4-3-9(7,10)5-8(12)13-2/h7,11H,3-6,10H2,1-2H3

InChI Key

CNQVOMVWMQBGTK-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate typically involves the reaction of 4-amino-3-methylpiperidine with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • Ethyl 2-(piperidin-4-yl)acetate: Differs by replacing the 4-amino-3-methylpiperidine core with a simpler piperidine ring and an ethyl ester group.
  • Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate: Features a hydroxyl group instead of an amino group at the 4-position. This substitution decreases basicity and may reduce interaction with biological targets requiring protonable amines .
  • 2,2,6,6-Tetramethylpiperidin-4-yl acetate : Contains four methyl groups on the piperidine ring, increasing hydrophobicity and steric bulk. This structural difference limits conformational flexibility and may hinder binding to enzymes or receptors .
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate : Incorporates a thietan-containing pyrimidine moiety, diverging significantly from the piperidine core. This compound’s sulfur-based heterocycle enhances electrophilicity, making it more reactive in cross-coupling reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility (Log S) Bioavailability Score
Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate* C₉H₁₆N₂O₂ 184.24 4-amino, 3-methyl, methyl ester ~-2.5 (estimated) 0.55 (predicted)
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 171.24 Piperidine, ethyl ester -2.1 0.65
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate C₉H₁₇NO₃ 187.24 4-hydroxy, 1-methyl, methyl ester -2.8 0.45
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₃H₂₅NO₂ 227.34 2,2,6,6-tetramethyl, acetate -3.2 0.30

*Estimated values based on structural analogs.

Research Findings

  • Steric Effects: The 3-methyl group in the target compound introduces steric hindrance, which may improve metabolic stability by shielding the amino group from oxidative enzymes .
  • Ester Group Impact : Methyl esters generally hydrolyze faster than ethyl esters in vivo, suggesting shorter half-lives for the target compound compared to Ethyl 2-(piperidin-4-yl)acetate .
  • Hydrogen-Bonding Capacity: The amino group in the target compound increases hydrogen-bond acceptor/donor counts (TPSA: ~50 Ų), enhancing solubility and target binding compared to hydroxyl or tetramethyl analogs .

Biological Activity

Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, supported by data tables and findings from various studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with acetic acid derivatives. The process can be optimized to yield high purity and yield rates. For instance, a common method involves using an acyl chloride in the presence of a base to facilitate the formation of the acetate group.

1. Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells.

Cell Line IC50 (µM) Mechanism of Action
A375 (Melanoma)0.5Induction of apoptosis and cell cycle arrest
MCF7 (Breast Cancer)1.2Inhibition of cell migration

The compound was shown to induce apoptosis in A375 cells through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells . Furthermore, it was observed that this compound caused G2/M phase arrest, leading to reduced cell proliferation .

2. Mechanistic Insights

The biological activity of this compound is linked to its interaction with specific signaling pathways. Notably, it has been reported to inhibit the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. This inhibition leads to decreased expression of matrix metalloproteinases (MMPs), particularly MMP-9, which is associated with cancer metastasis .

Case Study 1: Melanoma Treatment

In a preclinical study involving nude mice bearing A375 tumor xenografts, treatment with this compound resulted in a dose-dependent reduction in tumor size. Histological analysis revealed significant apoptosis within tumor tissues, confirming the compound's potential as an anticancer agent .

Case Study 2: Breast Cancer

A separate investigation into breast cancer models indicated that this compound not only inhibited cell growth but also reduced migration capabilities of MCF7 cells. The study utilized wound healing assays to demonstrate that treated cells exhibited impaired migratory behavior compared to control groups .

Safety and Toxicity

Toxicity assessments have shown that this compound has a favorable safety profile in vivo. No significant adverse effects were noted at therapeutic doses, suggesting its potential for further development as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.